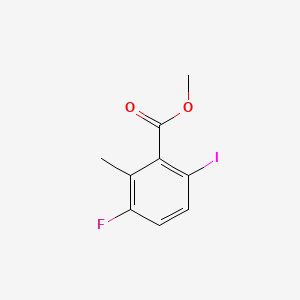

Methyl 3-fluoro-6-iodo-2-methylbenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 3-fluoro-6-iodo-2-methylbenzoate” is a chemical compound with the CAS Number: 1262417-94-6 . It has a linear formula of C9H8FIO2 .

Synthesis Analysis

The synthesis of “Methyl 3-fluoro-6-iodo-2-methylbenzoate” involves a reaction of 3-fluoro-6-iodo-2-methylbenzoic acid in DCM with oxalyl dichloride and DMF. The mixture is stirred at room temperature for 0.5 h, then concentrated. The residue is dissolved in methanol and the mixture is stirred at room temperature for 18 h .Molecular Structure Analysis

The molecular structure of “Methyl 3-fluoro-6-iodo-2-methylbenzoate” is represented by the linear formula C9H8FIO2 .Physical And Chemical Properties Analysis

“Methyl 3-fluoro-6-iodo-2-methylbenzoate” has a molecular weight of 294.06 . It has a number of heavy atoms: 13, a number of aromatic heavy atoms: 6, a fraction Csp3: 0.22, a number of rotatable bonds: 2, a number of H-bond acceptors: 3.0, and a number of H-bond donors: 0.0 .Wissenschaftliche Forschungsanwendungen

Anaerobic Degradation of Aromatic Compounds

Research by Londry and Fedorak (1993) explored the use of fluorinated compounds to detect aromatic metabolites in a methanogenic consortium, revealing a novel demethylation reaction in the degradation pathway of m-cresol. This study suggests potential applications in environmental bioremediation and understanding microbial degradation processes (Londry & Fedorak, 1993).

Pharmaceutical Synthesis

Research by Chapman, Clarke, and Sawhney (1968) on benzo[b]thiphen derivatives for pharmacological applications indicates the potential use of similar fluorinated and iodinated benzene derivatives in drug synthesis and design (Chapman, Clarke, & Sawhney, 1968).

Fluorescent Probes in Cell Imaging

Mottram et al. (2007) reported on the synthesis of fluorophores for labeling intracellular targets. The study's use of iodinated methylbenzoate derivatives indicates potential applications in cellular imaging and diagnostics (Mottram et al., 2007).

Chemical Synthesis and Analysis

Research by Daniewski, Liu, Püntener, and Scalone (2002) developed efficient methods for preparing chloro-methylbenzoic acid, suggesting applications in organic synthesis and chemical analysis (Daniewski et al., 2002).

Sensing and Detection Technologies

Ye et al. (2014) synthesized a fluorogenic chemosensor for detecting metal ions, indicating the potential use of similar compounds in sensing technologies and environmental monitoring (Ye et al., 2014).

Thermochemistry and Material Sciences

Zherikova and Verevkin (2019) evaluated the thermodynamic properties of halogen-substituted benzoic acids, suggesting applications in material science and the assessment of chemical fate in the environment (Zherikova & Verevkin, 2019).

Safety And Hazards

Eigenschaften

IUPAC Name |

methyl 3-fluoro-6-iodo-2-methylbenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FIO2/c1-5-6(10)3-4-7(11)8(5)9(12)13-2/h3-4H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRDOLMYRVVIYEG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C(=O)OC)I)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FIO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50736584 |

Source

|

| Record name | Methyl 3-fluoro-6-iodo-2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50736584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-fluoro-6-iodo-2-methylbenzoate | |

CAS RN |

1262417-94-6 |

Source

|

| Record name | Methyl 3-fluoro-6-iodo-2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50736584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.